

# 3-Phenylpyrrolidin-3-ol physicochemical properties

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## Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

Cat. No.: B1266316

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An In-depth Technical Guide to the Physicochemical Properties of **3-Phenylpyrrolidin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Phenylpyrrolidin-3-ol**. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.<sup>[1]</sup> Its unique structural features make it a valuable scaffold for creating novel pharmaceuticals.<sup>[1]</sup> This document outlines its key physical and chemical characteristics, experimental protocols for their determination, and its relevance in drug discovery workflows.

## Physicochemical Properties

The quantitative physicochemical properties of **3-Phenylpyrrolidin-3-ol** are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[2][3]
Molecular Weight	163.22 g/mol	[2][3]
IUPAC Name	3-phenylpyrrolidin-3-ol	[2]
CAS Number	49798-31-4	[3]
Appearance	Light to dark yellow solid	[1]
Melting Point	79.63 °C (Predicted)	
Boiling Point	282.69 °C at 760 mmHg (Predicted)	
pKa (Pyrrolidine Nitrogen)	~9-10 (Estimated for secondary amines)	
Aqueous Solubility	Slightly soluble (Predicted)	
XLogP3-AA	0.6	[2]

## Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for **3-Phenylpyrrolidin-3-ol**.

### Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

- **Sample Preparation:** A small amount of finely powdered, dry **3-Phenylpyrrolidin-3-ol** is packed into a capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ . A sharp melting range (0.5-1.0 °C) is indicative of high purity.

## Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **3-Phenylpyrrolidin-3-ol** is a solid at room temperature, it would first need to be melted.

- **Sample Preparation:** A small amount of molten **3-Phenylpyrrolidin-3-ol** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is heated gently and uniformly.
- **Observation:** As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

## pKa Determination (Potentiometric Titration)

The pKa of the basic pyrrolidine nitrogen can be determined by monitoring the pH of a solution during titration with a strong acid.

- **Sample Preparation:** A precisely weighed amount of **3-Phenylpyrrolidin-3-ol** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a

burette.

- **Titration:** The acid titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

## Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

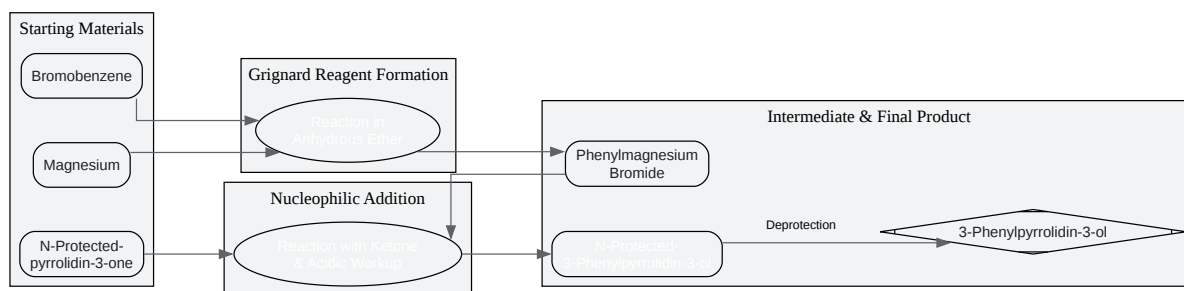
- **Sample Preparation:** An excess amount of solid **3-Phenylpyrrolidin-3-ol** is added to a flask containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).
- **Equilibration:** The flask is sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Sample Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.
- **Quantification:** The concentration of **3-Phenylpyrrolidin-3-ol** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The determined concentration represents the aqueous solubility of the compound under the specified conditions.

## Synthesis and Biological Relevance

**3-Phenylpyrrolidin-3-ol** is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in neuroscience research, particularly for the treatment of neurodegenerative disorders.<sup>[1][4]</sup>

## Synthetic Workflow: Grignard Reaction

A common method for synthesizing tertiary alcohols like **3-Phenylpyrrolidin-3-ol** is through a Grignard reaction. The following diagram illustrates a plausible synthetic workflow.

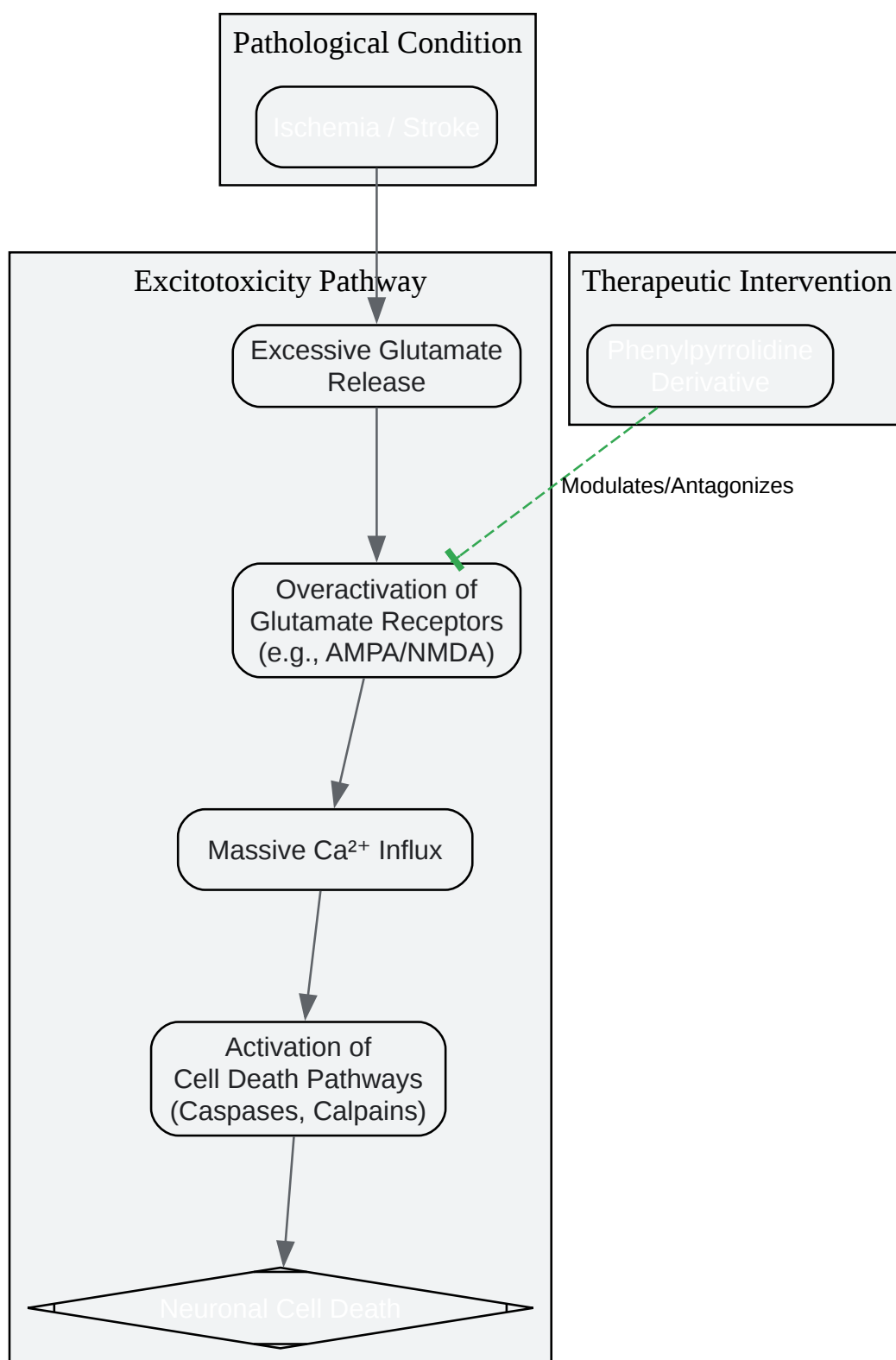


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Caption: Synthetic pathway for **3-Phenylpyrrolidin-3-ol** via Grignard reaction.

## Biological Context: Neuroprotection Workflow

Phenylpyrrolidine derivatives have shown potential in treating neurodegenerative diseases by offering neuroprotective effects.<sup>[5][6]</sup> One proposed mechanism involves the modulation of glutamate receptor signaling to prevent excitotoxicity, a common pathway in neuronal cell death associated with conditions like ischemic stroke.<sup>[5][6]</sup>



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Caption: Potential neuroprotective mechanism of phenylpyrrolidine derivatives.

## Conclusion

**3-Phenylpyrrolidin-3-ol** is a compound of significant interest for medicinal chemists and drug development professionals. Its physicochemical properties, including its molecular weight, polarity (indicated by XLogP3-AA), and reactive functional groups (secondary amine and tertiary alcohol), make it an ideal starting point for the synthesis of more complex molecules with potential therapeutic applications, especially in the field of neuroscience. The experimental protocols provided herein offer a framework for the precise characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline.

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